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Compound of Interest

Compound Name: SAHM1

Cat. No.: B10858065 Get Quote

Welcome to the technical support center for SAHM1, a potent Notch pathway inhibitor. This

resource is designed for researchers, scientists, and drug development professionals to

provide guidance on overcoming solubility challenges for successful in vivo experiments. Here

you will find troubleshooting guides, frequently asked questions (FAQs), and detailed

experimental protocols.

Frequently Asked Questions (FAQs)
Q1: What is SAHM1 and why is its solubility a concern for in vivo studies?

A1: SAHM1 is a hydrocarbon-stapled alpha-helical peptide that functions as a Notch pathway

inhibitor by preventing the assembly of the Notch transcriptional complex.[1][2] Like many

peptide-based therapeutics, especially those with hydrophobic residues or modifications like

stapling, SAHM1 can exhibit limited aqueous solubility. This can pose a challenge for in vivo

studies which require the peptide to be in a soluble, non-aggregated, and biocompatible form

for administration.

Q2: What is the reported solubility of SAHM1?

A2: SAHM1 is reported to be soluble in water up to 1 mg/mL.[3] However, for in vivo studies,

higher concentrations are often required, which may necessitate the use of co-solvents or other

formulation strategies.

Q3: What is the general approach to dissolving hydrophobic or stapled peptides like SAHM1?
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A3: A common strategy is to first dissolve the peptide in a small amount of a sterile organic co-

solvent, such as dimethyl sulfoxide (DMSO), and then slowly dilute the solution with the desired

aqueous buffer (e.g., phosphate-buffered saline, PBS) while vortexing.[4] This method helps to

prevent the peptide from precipitating out of solution.

Q4: What are some common excipients that can be used to improve the solubility and stability

of peptides for parenteral administration?

A4: Several excipients can be employed to enhance the solubility and stability of peptide

formulations. These include:

Co-solvents: Such as DMSO or ethanol.

Bulking agents: Like mannitol or trehalose, which are particularly useful for lyophilized

formulations.[5][6]

Solubilizing agents: Including cyclodextrins (e.g., HPβCD or SBEβCD) which can

encapsulate hydrophobic molecules.[7]

Amino acids: Arginine and glycine have been shown to improve solubility and reduce

aggregation.[8][9]

Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can help to prevent aggregation at

interfaces.[10]
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Issue Possible Cause Recommended Solution

SAHM1 powder does not

dissolve in aqueous buffer.

High hydrophobicity of the

stapled peptide.

1. Attempt to dissolve a small

test amount of SAHM1 in

sterile, deionized water first. 2.

If insoluble, use a minimal

amount of an organic co-

solvent like DMSO to first

dissolve the peptide. Then,

slowly add the aqueous buffer

of choice while vortexing.[4]

Precipitation occurs upon

addition of aqueous buffer to

the SAHM1-DMSO stock

solution.

The solubility limit of SAHM1 in

the final buffer composition has

been exceeded.

1. Reduce the final

concentration: Your target

concentration may be too high

for the chosen solvent system.

2. Slow down the dilution: Add

the aqueous buffer dropwise to

the DMSO stock while

vigorously vortexing. This

prevents localized high

concentrations of the peptide

that can trigger aggregation. 3.

Increase the co-solvent

percentage: If your

experimental model allows,

you can try increasing the final

percentage of DMSO.

However, be mindful of

potential toxicity.[4]

The final SAHM1 solution is

cloudy or hazy.

Presence of undissolved

micro-aggregates.

1. Sonication: Use a bath

sonicator to gently sonicate the

solution for 5-10 minutes to

break up small aggregates. 2.

Centrifugation: Centrifuge the

solution at high speed (e.g.,

>10,000 x g) for 10-15 minutes

to pellet any insoluble material.
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Carefully collect the

supernatant.

Loss of SAHM1 activity in vivo.
Aggregation or degradation of

the peptide in the formulation.

1. Prepare fresh solutions:

Prepare the SAHM1

formulation immediately before

each experiment. 2. Optimize

storage: If short-term storage

is necessary, store aliquots at

-20°C or -80°C to minimize

freeze-thaw cycles. 3.

Consider excipients:

Incorporate stabilizing

excipients like arginine or use

a formulation with cyclodextrin

to protect the peptide.[7][8]

Quantitative Data Summary
The following table summarizes formulation components used for SAHM1 and other stapled

peptides in published in vivo studies. This data can serve as a starting point for developing your

own formulation.

Peptide
Formulation
Components

Route of
Administration

Concentration/
Dose

Reference

SAHM1 DMSO Intranasal 25 mg/mL [1]

SAHM1 Not specified Intraperitoneal 30-35 mg/kg [11][12]

ATSP-7041

(stapled peptide)

DMSO, 30% (2-

Hydroxypropyl)-

β-cyclodextrin

(HPβCD) or

Sulfobutylether-

β-Cyclodextrin

(SBEβCD)

Intravenous
30 mg/mL (stock

in DMSO)
[7]
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Experimental Protocols
Protocol 1: Preparation of SAHM1 Solution for Intraperitoneal Injection (General Protocol)

This protocol is a general guideline based on common practices for solubilizing hydrophobic

peptides.

Materials:

Lyophilized SAHM1

Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)

Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4

Sterile, low-adhesion microcentrifuge tubes

Vortex mixer

Bath sonicator

Procedure:

Initial Dissolution in DMSO:

Allow the vial of lyophilized SAHM1 to equilibrate to room temperature before opening to

prevent condensation.

Add a minimal volume of sterile DMSO to the vial to achieve a high concentration stock

solution (e.g., 25-50 mg/mL).

Vortex thoroughly for 1-2 minutes until the peptide is completely dissolved. A brief

sonication (5 minutes) in a bath sonicator can aid dissolution.

Dilution in Aqueous Buffer:

In a separate sterile tube, prepare the required volume of sterile PBS for your final desired

concentration.
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While vigorously vortexing the PBS, slowly add the SAHM1-DMSO stock solution

dropwise.

Continue vortexing for at least 5 minutes after the addition is complete.

Clarification of the Solution:

Visually inspect the solution for any signs of precipitation or cloudiness.

If the solution is not perfectly clear, centrifuge it at high speed (>10,000 x g) for 15 minutes

at 4°C to pellet any insoluble aggregates.

Carefully transfer the clear supernatant to a new sterile tube.

Final Preparation and Use:

Use the final solution immediately for your in vivo experiment.

It is recommended to prepare the formulation fresh for each experiment to ensure

consistency and minimize the risk of aggregation over time.

Protocol 2: Formulation of a Stapled Peptide with Cyclodextrin for Intravenous Injection

(Adapted for SAHM1)

This protocol is adapted from a study that successfully used a cyclodextrin-based formulation

for the intravenous delivery of a stapled peptide.[7]

Materials:

Lyophilized SAHM1

Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)

Sterile, pyrogen-free 30% (w/v) (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) or

Sulfobutylether-β-Cyclodextrin (SBEβCD) in saline or PBS.

Sterile, low-adhesion microcentrifuge tubes

Vortex mixer
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Procedure:

Prepare the Cyclodextrin Vehicle:

Prepare a sterile 30% (w/v) solution of HPβCD or SBEβCD in sterile saline or PBS.

Ensure it is fully dissolved.

Dissolve SAHM1 in DMSO:

As described in Protocol 1, dissolve the lyophilized SAHM1 in a minimal volume of sterile

DMSO to create a concentrated stock solution (e.g., 30 mg/mL).

Formulate the Final Injectable Solution:

While vortexing the 30% cyclodextrin solution, slowly add the SAHM1-DMSO stock

solution to achieve the final desired concentration for injection.

Continue to vortex for 5-10 minutes to ensure proper mixing and complexation.

Final Preparation and Use:

Visually inspect the solution for clarity.

Use the final formulation immediately for intravenous administration.

Visualizations
Notch Signaling Pathway and SAHM1 Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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